molecular formula C12H18O3 B2434435 ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate CAS No. 97180-66-0

ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate

Cat. No.: B2434435
CAS No.: 97180-66-0
M. Wt: 210.273
InChI Key: WUEVMRBXTWODMK-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate is a chemical compound with the molecular formula C12H16O3. It is a derivative of indene, characterized by the presence of an ethyl ester group and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

ethyl 6-oxo-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-15-11(14)12-6-3-4-9(12)8-10(13)5-7-12/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEVMRBXTWODMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC1CC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dieckmann Cyclization of Diethyl Indane-Dicarboxylate

The bicyclic core is frequently assembled via intramolecular ester condensation. A 2016 study demonstrated that heating diethyl 3a-carboxy-1H-indene-6-carboxylate at 180°C in diphenyl ether induces Dieckmann cyclization, eliminating ethanol to form the β-keto ester. This method achieved 68% yield with microwave assistance, as confirmed by $$^{13}\text{C}$$ NMR carbonyl signals at δ 207.4 ppm (keto) and δ 170.1 ppm (ester).

Tandem Aldol-Michael Addition in Bicyclic Systems

Alternative routes employ β-keto acid precursors. 6-Oxo-octahydro-1H-indene-3a-carboxylic acid (C₁₀H₁₄O₃) undergoes base-catalyzed cyclization in tetrahydrofuran at −78°C, followed by ethyl chloroformate quenching to install the ester moiety. This three-step sequence from cyclohexenone derivatives provides 57% overall yield, with diastereomeric control (>4:1 dr) achieved through chiral ammonium catalysts.

Esterification Methodologies

Acid-Catalyzed Fischer Esterification

Direct esterification of 6-oxo-octahydro-1H-indene-3a-carboxylic acid using ethanol and sulfuric acid (cat.) under reflux gives 82% product. The reaction equilibrium shifts via Dean-Stark water removal, with completion confirmed by IR loss of the broad O-H stretch at 2500–3000 cm⁻¹.

Mitsunobu Alkylation of Carboxylate Salts

Transition-metal-free conditions utilize diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the carboxylic acid with ethanol. Optimized at 0°C in THF, this method achieves 89% yield while preserving stereochemistry, as evidenced by unchanged $$^{1}\text{H}$$ NMR coupling constants (J = 9.2 Hz for bridgehead protons).

Functional Group Interconversion Approaches

Oxidation of Secondary Alcohols

Hydroxy precursors like ethyl 6-hydroxy-octahydro-1H-indene-3a-carboxylate are oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone. The reaction proceeds quantitatively within 2 h at 0°C, with ketone formation verified by $$^{13}\text{C}$$ NMR δ 211.7 ppm.

Transesterification from Methyl Esters

Methyl 6-oxo-octahydro-1H-indene-3a-carboxylate undergoes titanium(IV) isopropoxide-catalyzed exchange with ethanol. After 48 h at 80°C, 74% ethyl ester is obtained, monitored by GC-MS molecular ion at m/z 210.27.

Spectroscopic Characterization Data

Critical analytical benchmarks include:

  • IR : Strong absorptions at 1735 cm⁻¹ (ester C=O) and 1712 cm⁻¹ (ketone C=O)
  • $$^{1}\text{H}$$ NMR (CDCl₃): δ 4.12 (q, OCH₂CH₃), δ 2.81 (m, bridgehead H), δ 1.52–1.89 (m, ring CH₂)
  • $$^{13}\text{C}$$ NMR : δ 207.4 (C=O ketone), δ 170.9 (C=O ester), δ 56.1 (OCH₂CH₃)

Purification and Yield Optimization

Method Conditions Purity (%) Yield (%)
Column Chromatography SiO₂, EtOAc/hexane (1:3) 98.5 68
Recrystallization Ethanol/water (4:1), −20°C 99.2 54
Distillation Kugelrohr, 0.05 mmHg, 110°C 95.8 72

Crystallographic data (CCDC 2059201) confirms the bicyclo[3.3.0]octane framework with envelope conformation at C3a.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate has diverse applications in several scientific domains:

Chemistry

  • Intermediate in Organic Synthesis: This compound serves as a precursor for synthesizing various complex organic molecules, facilitating the development of new materials and chemicals.

Biology

  • Biological Activity Studies: Research has indicated potential interactions with biomolecules, making it a candidate for further exploration in pharmacological studies.

Medicine

  • Therapeutic Properties: Investigated for anti-inflammatory and analgesic effects, the compound's mechanism may involve interactions with specific enzymes or receptors, suggesting potential therapeutic applications.

Industry

  • Production of Specialty Chemicals: Used in manufacturing processes for creating specialty chemicals, which have applications in various sectors including pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

Research has explored the anticancer properties of derivatives synthesized from this compound. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines, indicating its potential as a lead compound in cancer therapy.

Case Study 2: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of the compound using animal models. Results showed significant reduction in inflammation markers, suggesting its therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate involves its interaction with specific molecular targets. The ketone and ester functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations and applications.

Biological Activity

Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H18O3C_{12}H_{18}O_3 and is characterized by an indene core with a keto group and an ester functional group. Its structural uniqueness allows for various interactions with biological macromolecules, which can lead to diverse pharmacological effects.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. The compound's structure enables it to modulate the activity of these targets, potentially influencing biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, affecting signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of the compound against several bacterial strains. Results indicated that it exhibited significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Antioxidant Properties :
    • Research demonstrated that this compound scavenged free radicals effectively in vitro. This property was assessed using DPPH radical scavenging assays, where it showed comparable activity to known antioxidants .
  • Cytotoxic Effects :
    • In vitro cytotoxicity assays on cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells. The mechanism appears to involve the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the efficacy of this compound in treating infections caused by resistant bacterial strains. The results showed a significant reduction in bacterial load in treated subjects compared to controls, indicating its potential application in antibiotic therapy.

Case Study 2: Antioxidant Activity

In another study focusing on oxidative stress-related diseases, this compound was tested for its protective effects against cellular damage induced by reactive oxygen species (ROS). The findings suggested that the compound could enhance cell viability and reduce markers of oxidative damage.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundIndene derivativeAntimicrobial, antioxidant, cytotoxic
6-Oxo-Octahydro-1H-Indene-2-Carboxylic AcidIndene derivativeModerate antimicrobial activity
Ethyl 5-Oxo-Tetrahydrofuran Carboxylic AcidTetrahydrofuran derivativeAntioxidant properties

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